molecular formula C22H20FN5O4 B2573091 N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 941884-42-0

N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide

Cat. No.: B2573091
CAS No.: 941884-42-0
M. Wt: 437.431
InChI Key: VJQRTOPTCVHCPM-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a sophisticated small molecule research compound designed for investigative applications. This pyrazolopyridazine derivative features a complex molecular architecture with multiple pharmacologically relevant substituents, including a 4-fluorophenyl group and a 2,5-dimethoxyphenyl acetamide moiety, which are commonly associated with enhanced bioavailability and target binding affinity in medicinal chemistry research. The structural complexity of this compound, particularly its pyrazolo[3,4-d]pyridazin core, positions it as a valuable chemical tool for probing biological systems and studying enzyme inhibition mechanisms. While specific research applications for this exact compound are still emerging, compounds with similar structural features have demonstrated significant potential across multiple research domains, particularly in neuroscience and pharmacology, where related molecules have been investigated as modulators of various biological targets . The presence of the fluorophenyl group, a common bioisostere in drug discovery, enhances the molecule's potential for central nervous system research, as fluorine substitution often improves blood-brain barrier penetration. Researchers exploring kinase inhibition, phosphodiesterase activity, or neurotransmitter receptor modulation may find this compound particularly valuable due to its structural similarity to known bioactive molecules. This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material according to appropriate laboratory safety protocols, including the use of personal protective equipment and proper ventilation. Store in a cool, dry place at 2-8°C as recommended for similar research compounds .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c1-13-17-11-24-28(15-6-4-14(23)5-7-15)21(17)22(30)27(26-13)12-20(29)25-18-10-16(31-2)8-9-19(18)32-3/h4-11H,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJQRTOPTCVHCPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)NC4=C(C=CC(=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide is a novel compound with potential therapeutic applications. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

The compound has the following chemical characteristics:

  • Molecular Formula : C17H20FNO2
  • Molecular Weight : 289.345 g/mol
  • Density : 1.11 g/cm³
  • Boiling Point : 405.2 °C at 760 mmHg
  • LogP : 3.566

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines.

  • Cell Line Studies :
    • The compound was screened against multiple cancer cell lines, including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer).
    • Notably, related pyrazole derivatives showed GI50 values of 3.79 µM for MCF7 and 12.50 µM for NCI-H460 cells, indicating potent growth inhibition .
  • Mechanisms of Action :
    • The anticancer effects are attributed to the induction of apoptosis and inhibition of specific kinases involved in cell proliferation.
    • For instance, some derivatives have been shown to inhibit Aurora-A kinase with an IC50 value as low as 0.16 µM, leading to significant antitumor activity .

Cytotoxicity Studies

A comparative analysis of cytotoxicity was conducted using several pyrazole derivatives:

CompoundCell LineIC50 (µM)
Compound AMCF70.01
Compound BNCI-H4600.03
Compound CSF-26831.5

These results suggest that modifications in the pyrazole structure can significantly enhance biological activity .

Study on Antitumor Activity

In a study published in MDPI, researchers synthesized a series of pyrazole derivatives and evaluated their antitumor properties using multicellular tumor spheroids as a model system. The findings indicated that certain derivatives exhibited enhanced penetration and cytotoxic effects compared to traditional monolayer cultures .

In Vivo Studies

Further investigations into the in vivo efficacy of N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide are necessary to confirm its therapeutic potential and safety profile.

Scientific Research Applications

Medicinal Chemistry

The compound has been included in various screening libraries for drug discovery, particularly targeting cancer and inflammatory diseases. Its structural characteristics suggest it may inhibit specific biological pathways critical for tumor growth and inflammation.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. For instance:

  • IC50 Values : Studies report IC50 values as low as 0.03 mM against certain human tumor cell lines.
  • Mechanism of Action : The compound is believed to inhibit the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Antimicrobial and Anti-inflammatory Properties

In addition to its anticancer effects, the compound has shown potential as an antimicrobial agent. Preliminary studies indicate:

  • Activity Against Bacteria : Moderate activity against several bacterial strains.
  • Inflammatory Response : It may reduce the production of pro-inflammatory cytokines in vitro.

In Vitro Evaluation

A study involving human breast cancer cells revealed that exposure to N-(2,5-dimethoxyphenyl)-2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide resulted in significant cell death after 48 hours. Flow cytometry confirmed a marked increase in apoptotic cells compared to controls.

In Vivo Studies

In murine models, administration of the compound led to:

  • Tumor Size Reduction : A notable decrease in tumor size compared to untreated controls.
  • Improved Survival Rates : Enhanced survival rates were observed in treated groups.

Pharmacological Screening

The compound is included in various screening libraries aimed at identifying new therapeutic agents for conditions such as cancer and inflammation. It has been cataloged under libraries that focus on:

  • Cancer Research
  • Endocrine Disorders
  • Kinase Inhibitors

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.